

5-Acetyl-3-methylvaleric Acid: Technical Synonymy & Characterization Guide

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Compound of Interest

Compound Name: *3-methyl-6-oxoheptanoic acid*

CAS No.: 67135-96-0

Cat. No.: B6613817

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Executive Summary

5-Acetyl-3-methylvaleric acid is a structural descriptor for the chemical entity formally known in IUPAC nomenclature as **3-methyl-6-oxoheptanoic acid**. This compound represents a critical intermediate in the oxidative degradation of acyclic monoterpenes (specifically citronellol and citronellic acid) and serves as a functionalized keto-acid building block in organic synthesis.

This guide provides a definitive technical analysis of its nomenclature, structural properties, and synthetic pathways, designed for researchers requiring high-fidelity data for drug development and metabolic profiling.

Part 1: Nomenclature & Synonymy

The primary challenge in sourcing this compound lies in the variability of its naming conventions. While "5-acetyl-3-methylvaleric acid" descriptively highlights the acetyl substituent on a valeric (pentanoic) backbone, the IUPAC system prioritizes the longest carbon chain containing the principal functional groups.

Synonym Mapping Table

The following table consolidates valid identifiers for **3-methyl-6-oxoheptanoic acid**.

Category	Identifier / Synonym	Context
IUPAC Name	3-Methyl-6-oxoheptanoic acid	Preferred Name (Systematic)
Alt.[1] IUPAC	6-Oxo-3-methylheptanoic acid	Alternative numbering priority
Descriptive	5-Acetyl-3-methylvaleric acid	Structure-based (Valeric core + Acetyl tail)
Descriptive	5-Acetyl-3-methylpentanoic acid	Interchanging Valeric/Pentanoic
Chemical Family	Keto-acid / Terpene metabolite	Functional classification
CAS Number	67135-96-0	General / Racemic
CAS Number	223235-49-6	(R)-Enantiomer (Specific)
PubChem CID	22743509	Database ID
InChI Key	BHXGHANBRHMKPN-UHFFFAOYSA-N	Unique String Identifier

Naming Logic & Causality

The name 5-acetyl-3-methylvaleric acid is derived by treating the pentanoic acid chain () as the parent:

- Parent: Valeric acid ()
to
().
- Substituent 1: Methyl group at
.
- Substituent 2: Acetyl group ()
) attached to

However, attaching an acetyl group to extends the carbon chain by two carbons.

- This results in a 7-carbon chain (Heptanoic acid) with a ketone at and a methyl at

- Conclusion: The IUPAC name **3-methyl-6-oxoheptanoic acid** is the scientifically accurate term for procurement and literature search.

Part 2: Structural Characterization & Stereochemistry

Chemical Properties[3][4]

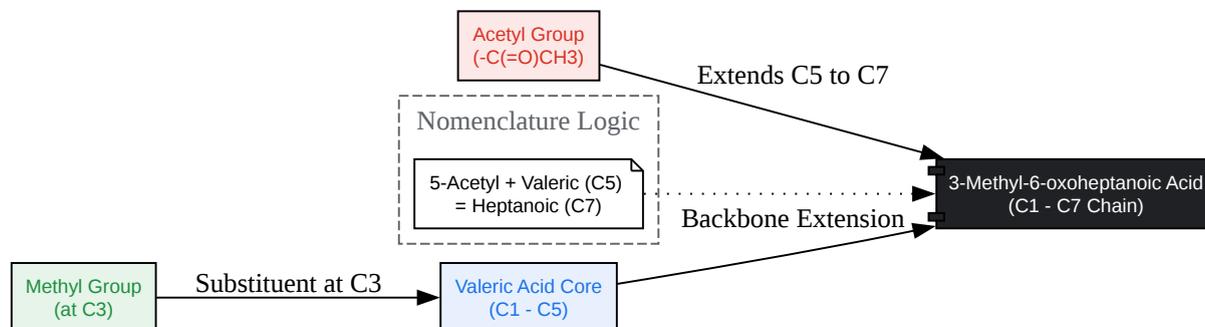
- Molecular Formula:

[1][2]

- Molecular Weight: 158.19 g/mol [2]
- Chirality: The molecule possesses a chiral center at C3.
 - Natural terpene degradation often yields specific enantiomers (e.g., (R)-(+)-**3-methyl-6-oxoheptanoic acid** from (R)-citronellic acid).
 - Synthetic batches are typically racemic unless asymmetric synthesis is employed.

Structural Connectivity Diagram

The following diagram illustrates the logical connectivity and the mapping between the "Valeric" descriptor and the "Heptanoic" reality.



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Figure 1: Structural deconstruction showing how the addition of an acetyl group to the valeric acid terminus extends the chain to form the heptanoic acid derivative.

Part 3: Synthesis & Biosynthetic Origins[6]

Understanding the synthesis of this compound is essential for identifying impurities or metabolic pathways in drug development. It is predominantly formed via the oxidative cleavage of terpenoids.

Primary Synthetic Pathway: Ozonolysis of Citronellic Acid

The most reliable route to **3-methyl-6-oxoheptanoic acid** is the ozonolysis of Citronellic acid (or Citronellol followed by oxidation). This mimics the biological degradation of terpenes.

Protocol Summary:

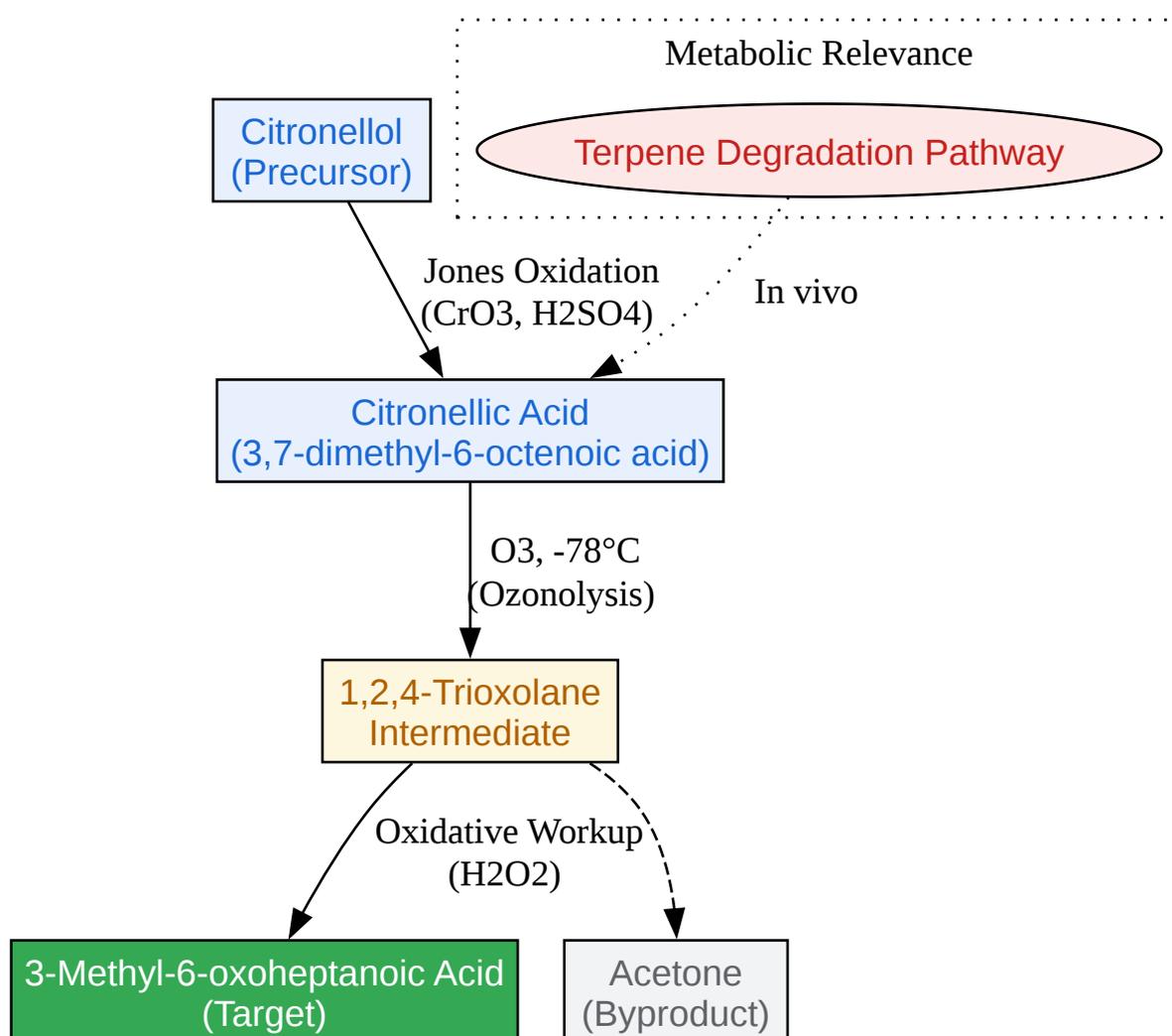
- Starting Material: (R)-(+)-Citronellic acid (3,7-dimethyl-6-octenoic acid).
- Reagent: Ozone () in Methanol/DCM at -78°C.
- Workup: Reductive workup (Dimethyl sulfide or

) yields the aldehyde, while oxidative workup (

) yields the keto-acid directly (preserving the ketone at C6 while cleaving the terminal isopropylidene).

- Note: The C6=C7 double bond in citronellic acid is trisubstituted. Cleavage generates the ketone at C6.

Synthesis Workflow Diagram



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Figure 2: Synthetic and metabolic pathway showing the derivation of the target keto-acid from Citronellic acid via oxidative cleavage.

Part 4: Applications in Drug Development

Metabolic Biomarker

In pharmacological studies involving terpene-based drugs or excipients, **3-methyl-6-oxoheptanoic acid** appears as a urinary metabolite. Its presence indicates the oxidative cleavage of the side chain of geraniol, citronellol, or related acyclic terpenes.

Chiral Building Block

The (R)-enantiomer (derived from natural citronellic acid) is a valuable chiral synthon. It allows for the introduction of a fixed stereocenter (

-methyl) in the synthesis of complex polyketides or pheromones. The terminal ketone (

) and carboxylic acid (

) provide orthogonal handles for further functionalization (e.g., reductive amination at the ketone, amide coupling at the acid).

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22743509, **3-Methyl-6-oxoheptanoic acid**. Retrieved from [\[Link\]](#)
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Sources

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- 2. [3-Methyl-6-oxoheptanoic acid | C8H14O3 | CID 22743509 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)

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